1-(3-Chloro-4-ethoxybenzenesulfonyl)-N-cyclopropylpiperidine-3-carboxamide
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Overview
Description
1-(3-Chloro-4-ethoxybenzenesulfonyl)-N-cyclopropylpiperidine-3-carboxamide is a complex organic compound that features a piperidine ring substituted with a sulfonyl chloride group and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloro-4-ethoxybenzenesulfonyl)-N-cyclopropylpiperidine-3-carboxamide typically involves multiple steps. One common route starts with the preparation of 3-chloro-4-ethoxybenzenesulfonyl chloride, which is then reacted with N-cyclopropylpiperidine-3-carboxamide under controlled conditions to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chloro-4-ethoxybenzenesulfonyl)-N-cyclopropylpiperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a thiol group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl chloride group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can react with the sulfonyl chloride group under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol derivatives.
Substitution: Various sulfonamide or sulfonate esters, depending on the nucleophile used.
Scientific Research Applications
1-(3-Chloro-4-ethoxybenzenesulfonyl)-N-cyclopropylpiperidine-3-carboxamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Chloro-4-ethoxybenzenesulfonyl)-N-cyclopropylpiperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, depending on the specific target .
Comparison with Similar Compounds
Similar Compounds
1-(3-Chloro-4-ethoxybenzenesulfonyl)pyrrolidine: Similar structure but with a pyrrolidine ring instead of a piperidine ring.
3-Chloro-4-ethoxybenzenesulfonyl chloride: A precursor in the synthesis of the target compound.
Uniqueness
1-(3-Chloro-4-ethoxybenzenesulfonyl)-N-cyclopropylpiperidine-3-carboxamide is unique due to its specific combination of functional groups and the presence of a cyclopropyl moiety, which can impart distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C17H23ClN2O4S |
---|---|
Molecular Weight |
386.9 g/mol |
IUPAC Name |
1-(3-chloro-4-ethoxyphenyl)sulfonyl-N-cyclopropylpiperidine-3-carboxamide |
InChI |
InChI=1S/C17H23ClN2O4S/c1-2-24-16-8-7-14(10-15(16)18)25(22,23)20-9-3-4-12(11-20)17(21)19-13-5-6-13/h7-8,10,12-13H,2-6,9,11H2,1H3,(H,19,21) |
InChI Key |
JDLJTKZTGPRGLF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCCC(C2)C(=O)NC3CC3)Cl |
Origin of Product |
United States |
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